molecular formula C12H24O2 B8227525 Methyl 8-methyldecanoate CAS No. 5129-64-6

Methyl 8-methyldecanoate

Cat. No. B8227525
CAS RN: 5129-64-6
M. Wt: 200.32 g/mol
InChI Key: IGCINGTWMUZAIE-UHFFFAOYSA-N
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Description

Methyl 8-methyldecanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-methyldecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-methyldecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Microsporin B : A study by Swaroop, Tripathy, Jachak, and Reddy (2014) describes the synthesis of both isomers of methyl-(2S,8R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate and methyl-(2S,8S)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, which are key fragments of microsporin B. This synthesis involves cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).

  • Degradation of Pesticides : Patil and Gogate (2012) explored the degradation of methyl parathion using hydrodynamic cavitation reactors, with intensification studies using additives like hydrogen peroxide and Fenton’s reagent. This process achieved significant degradation of methyl parathion, a biorefractory pesticide (Patil & Gogate, 2012).

  • Liquid Crystals Derived from Methyl-branched Fatty Acids : Heppke, Loetzsch, Morr, and Ernst (1997) derived novel ferro- and antiferro-electric liquid crystals from the preen-gland wax of the domestic goose, which included compounds like 2,4,6,8-tetramethyldecanoic acid. These compounds exhibited unique mesomorphic and electro-optical properties (Heppke, Loetzsch, Morr, & Ernst, 1997).

  • Resolution of Methylalkanoic Acids : Holmberg et al. (1991) demonstrated the resolution of 2-methylalkanoic acids using lipase from Candida cylindracea as a catalyst. The resolution was dependent on the chain length of the acid and alcohol moieties of the ester (Holmberg et al., 1991).

Environmental and Biological Implications

  • Environmental Impact : Gilbert and Startin (1980) studied the degradation of methyl 9, 10-epoxyoctadecanoate, an epoxide used in the stabilization of poly(vinyl chloride), to understand its environmental impact. They identified its main transformation product and its correlation with heat processing (Gilbert & Startin, 1980).

  • Photosensitization of Bacteria : Oginsky, Green, Griffith, and Fowlks (1959) investigated the lethal photosensitization of bacteria with 8-methoxypsoralen to long wavelength ultraviolet radiation, revealing insights into the photosensitization effect of psoralens (Oginsky, Green, Griffith, & Fowlks, 1959).

Medical and Health Research

  • Myocardial Metabolism : Livni, Elmaleh, Levy, Brownell, and Strauss (1982) investigated beta-methyl[1-11C]heptadecanoic acid as a tracer for myocardial metabolism for use with positron emission tomography, indicating its potential for assessing myocardial metabolism (Livni, Elmaleh, Levy, Brownell, & Strauss, 1982).

properties

IUPAC Name

methyl 8-methyldecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-11(2)9-7-5-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCINGTWMUZAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509478
Record name Methyl 8-methyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyldecanoate

CAS RN

5129-64-6
Record name Methyl 8-methyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JS Dickschat, H Bruns, R Riclea - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
… the unbranched compounds (for mass spectrum of methyl 8-methyldecanoate cf. Figure 5D), … The synthesis of methyl 8-methyldecanoate (95) as a reference compound was started from …
Number of citations: 37 www.beilstein-journals.org
JQ Lang, HZ Gang, BZ Mu… - Journal of Chemical …, 2023 - journals.sagepub.com
… Compared with methyl 8-methyldecanoate, methyl 9-methyldecanoate has better symmetry and lower boiling point, so the retention time is earlier than methyl 8-methyldecanoate. …
Number of citations: 0 journals.sagepub.com
T Ilic-Tomic, MS Genčić, MZ Živković, B Vasiljevic… - academia.edu
Fig. S2 Crude culture extracts of Streptomyces sp. NP10 showed A antimicrobial activity in disc-diffusion assay (200 μg per disc) and B exhibited mild cytotoxicity against human …
Number of citations: 0 www.academia.edu
JA Morales-Serna, A Jiménez, R Estrada-Reyes… - Molecules, 2010 - mdpi.com
… The quantitative determination of the volatile compounds hexanal, (E,E)-2,4-decadienal, methyl 8-methyldecanoate, phenylmethyl benzoate, palmitic acid, Z-9-decanoic acid and 5-…
Number of citations: 29 www.mdpi.com
D Raptopoulos, G Haniotakis, A Koutsaftikis… - Journal of chemical …, 1995 - Springer
Fractions obtained by chromatographic separation of extracts and volatiles from maleRhagoletis cerasi flies were tested for biological activity on females under laboratory conditions. …
Number of citations: 36 link.springer.com
G Li, H Jia, R Wu, S Hussain, Y Teng - Afr. J. Agric. Res, 2012 - academicjournals.org
Aroma is an important fruit sensory attributes that is influenced by the volatile compounds present in the fruit, and it determines whether a fruit is acceptable to consumers. The volatile …
Number of citations: 32 academicjournals.org
DA Konen, LS Silbert, CJ Dooley - The Journal of Organic …, 1982 - ACS Publications
l)-Monochloro aliphatic acids (and positional isomers) react in a strong acid solvent to give a mixture of 7-and 5-lactones, methyl-branchedaliphatic acids, and dimeric acid products. …
Number of citations: 3 pubs.acs.org
AS Ali, SH Bashir, KA Abdelshafeek - Biomedical and Pharmacology …, 2020 - go.gale.com
The purpose of this study is to investigate some chemical constituents and biological activities of different extracts of Withania somnifera (WS) growing in Albaha region KSA. The …
Number of citations: 6 go.gale.com
S Ali, MR Khan, J Iqbal, R Batool, I Naz… - Saudi journal of …, 2021 - Elsevier
Consistent STAT3 (Single transducer and activator of transcription 3) activation is observed in many tumors and promotes malignant cell transformation. In the present investigation, we …
Number of citations: 8 www.sciencedirect.com
H DITSCHUNEIT, H FRANK - Applications of Glass Capillary …, 1981 - books.google.com
Fatty acids consist of an alkyl chain of varying length with a terminal carboxyl group. The kind of CC bonding in the alkyl chain determines the three-dimensional behavior. Thus, CC …
Number of citations: 2 books.google.com

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